

# Cilastatin Ammonium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                          |           |
|----------------------|--------------------------|-----------|
| Compound Name:       | Cllastatin ammonium salt |           |
| Cat. No.:            | B15563151                | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Cilastatin ammonium salt**, focusing on its core physicochemical properties, mechanism of action, and analytical methodologies. This document is intended to serve as a valuable resource for professionals in research and drug development.

## **Core Physicochemical Properties**

**Cilastatin ammonium salt** is the ammoniated form of Cilastatin, a potent inhibitor of the renal enzyme dehydropeptidase-I (DHP-I).[1] Its fundamental properties are summarized below.

| Property           | Value                                                          | Citation(s)              |
|--------------------|----------------------------------------------------------------|--------------------------|
| CAS Number         | 877674-82-3                                                    | [1][2][3][4][5][6][7][8] |
| Molecular Formula  | C16H29N3O5S                                                    | [1][2][3][5]             |
| Molecular Weight   | 375.48 g/mol                                                   | [1][2][5][6][7][8]       |
| Appearance         | White to Off-White Solid                                       | [5]                      |
| Storage Conditions | 2-8°C, Hygroscopic,<br>Refrigerator, Under inert<br>atmosphere | [5]                      |



### **Mechanism of Action and Pharmacokinetics**

Cilastatin's primary pharmacological function is the inhibition of dehydropeptidase-I (DHP-I), a zinc-metalloenzyme located in the brush border of renal proximal tubular cells.[6][9] This enzyme is responsible for the hydrolysis and inactivation of certain  $\beta$ -lactam antibiotics, most notably imipenem.[1][3]

By reversibly and competitively inhibiting DHP-I, Cilastatin prevents the degradation of imipenem in the kidneys.[3][9] This co-administration significantly increases the urinary concentration and prolongs the antibacterial efficacy of imipenem.[3][4] Cilastatin itself does not possess any antibacterial activity.[1]

The pharmacokinetic parameters of Cilastatin when co-administered with imipenem are well-documented. Both drugs typically have a half-life of approximately one hour in individuals with normal renal function.[3]

## **Nephroprotective Effects**

Beyond its role in preserving imipenem, Cilastatin exhibits broader nephroprotective properties. It has been shown to mitigate the nephrotoxicity induced by various drugs, including cyclosporine, vancomycin, and cisplatin.[6][10][11] The proposed mechanisms for this protective effect include:

- Reduced accumulation of nephrotoxic agents: Cilastatin can inhibit organic anion transporters (OATs) in the kidneys, thereby reducing the uptake and accumulation of toxic compounds in renal proximal tubule cells.[12]
- Anti-apoptotic and antioxidant effects: Studies suggest that Cilastatin can reduce the production of reactive oxygen species (ROS) and inhibit apoptosis in renal cells.[10]
- Modulation of signaling pathways: Recent research indicates that Cilastatin preconditioning can activate the Hypoxia-Inducible Factor- $1\alpha$  (HIF- $1\alpha$ ) pathway, which plays a crucial role in cellular adaptation to low oxygen and protection against ischemia-reperfusion injury.[13]

Below is a diagram illustrating the mechanism of DHP-I inhibition by Cilastatin.





Click to download full resolution via product page

Mechanism of Cilastatin's inhibition of Imipenem degradation.

The following diagram depicts the proposed signaling pathway for Cilastatin-induced nephroprotection via HIF-1 $\alpha$  activation.





Click to download full resolution via product page

Cilastatin's proposed nephroprotective signaling pathway.

## **Experimental Protocols: Analytical Methodology**

The simultaneous quantification of Cilastatin and imipenem in pharmaceutical formulations is crucial for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most commonly employed analytical technique for this purpose.

## **Example RP-HPLC Method for Simultaneous Estimation**

This section details a representative RP-HPLC method adapted from published literature for the simultaneous estimation of imipenem and Cilastatin.[5][14]



#### **Chromatographic Conditions:**

| Parameter        | Specification                            |
|------------------|------------------------------------------|
| Column           | Inertsil-ODS C18 (250 mm x 4.6 mm, 5 μm) |
| Mobile Phase     | Methanol : Acetonitrile (80:20 v/v)      |
| Flow Rate        | 1.0 mL/min                               |
| Detection        | UV at 248 nm                             |
| Injection Volume | 20 μL                                    |
| Runtime          | 8 minutes                                |
| Retention Times  | Imipenem: ~2.9 min, Cilastatin: ~4.2 min |

#### Preparation of Standard Solutions:

- Stock Standard Solution: Accurately weigh and transfer 100 mg of imipenem and 100 mg of Cilastatin reference standards into a 100 mL volumetric flask. Add approximately 40 mL of the mobile phase, sonicate for 20 minutes to dissolve, and then dilute to the mark with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 20-80 μg/mL for both imipenem and Cilastatin by appropriate dilution of the stock standard solution with the mobile phase.

#### Sample Preparation:

- Accurately weigh a quantity of the injection formulation powder equivalent to 100 mg of imipenem and 100 mg of Cilastatin.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 40 mL of the mobile phase, swirl, and sonicate for 20 minutes.
- Dilute to volume with the mobile phase and mix well.



- Filter the solution through a 0.45  $\mu m$  membrane filter.
- Dilute the filtrate with the mobile phase to achieve a final concentration within the calibration range (e.g., 40 μg/mL for both analytes).

#### Method Validation Parameters:

The method should be validated according to ICH guidelines, assessing parameters such as:

- Linearity: Demonstrated within the concentration range of 20-80 μg/mL for both drugs.
- Accuracy: Assessed by recovery studies.
- Precision: Evaluated at the intra-day and inter-day levels.
- Specificity: Confirmed through forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
- Robustness: Assessed by making small, deliberate variations to chromatographic conditions.

The following diagram outlines the general experimental workflow for this RP-HPLC method.



Click to download full resolution via product page

General workflow for RP-HPLC analysis of Cilastatin and Imipenem.

## Conclusion



Cilastatin ammonium salt is a critical pharmaceutical compound, primarily utilized for its potent and specific inhibition of dehydropeptidase-I. This action is essential for the efficacy of co-administered carbapenem antibiotics like imipenem. Furthermore, emerging research highlights its significant nephroprotective capabilities, suggesting broader therapeutic potential. The analytical methods, particularly RP-HPLC, are well-established for the quality control of formulations containing Cilastatin, ensuring their safety and efficacy. This guide provides a foundational understanding for researchers and professionals engaged in the study and development of this important molecule.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. go.drugbank.com [go.drugbank.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. An overview of the pharmacology of imipenem/cilastatin PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Clinical pharmacokinetics of an imipenem-cilastatin combination] PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medrxiv.org [medrxiv.org]
- 7. Dose-dependent kinetics of cilastatin in laboratory animals PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | JBP485, A Dual Inhibitor of Organic Anion Transporters (OATs) and Renal Dehydropeptidase-I (DHP-I), Protects Against Imipenem-Induced Nephrotoxicity [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Cilastatin as a protective agent against drug-induced nephrotoxicity: a literature review PubMed [pubmed.ncbi.nlm.nih.gov]







- 11. Nephroprotective effect of imipenem/cilastatin in reducing cyclosporine toxicity PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cilastatin protects against imipenem-induced nephrotoxicity via inhibition of renal organic anion transporters (OATs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. RP-HPLC method for simultaneous estimation of imipenem and cilastatin [wisdomlib.org]
- To cite this document: BenchChem. [Cilastatin Ammonium Salt: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563151#cilastatin-ammonium-salt-cas-number-and-molecular-weight]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com